3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c1-11-15(16(21-25-11)12-5-2-3-6-13(12)18)17(24)19-9-10-22-14(23)7-4-8-20-22/h2-8H,9-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVULUFHBXOQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which combines an isoxazole ring with chlorophenyl and pyridazine moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, interactions with biological targets, and potential therapeutic uses.
Structural Characteristics
The molecular formula of the compound is , and it has a molecular weight of 361.8 g/mol. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its binding affinity to various biological targets.
Preliminary studies indicate that the compound interacts with specific enzymes and receptors, potentially modulating various biological pathways. The structural components facilitate interactions through hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Recent studies have indicated that similar compounds exhibit significant anticancer properties by inducing apoptosis in tumor cells. For example, compounds structurally related to isoxazole derivatives have been shown to sensitize cancer cells to cisplatin, enhancing its efficacy against various cancer types .
-
Enzyme Inhibition :
- The compound's ability to inhibit specific enzymes can lead to alterations in metabolic pathways that are essential for cancer cell survival. This inhibition may be mediated through competitive or non-competitive mechanisms, depending on the target enzyme.
-
Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.
Case Studies
Several case studies highlight the biological activities associated with compounds similar to This compound :
- Study on Cancer Cell Lines : A study evaluated the effects of related isoxazole derivatives on HCT116 colon cancer cells. The results showed that these compounds induced significant apoptosis through caspase activation and modulation of cell cycle regulators .
- Enzyme Interaction Studies : Research involving docking simulations revealed that certain derivatives bind effectively to targets like ATR (ATM and Rad3-related protein), suggesting a mechanism for their anticancer activity through disruption of DNA damage repair pathways .
Data Table: Biological Activities
Preparation Methods
Cyclocondensation of β-Keto Esters and Hydroxylamine
A conventional approach involves reacting β-keto esters with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring. For example, ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Reaction Conditions:
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. In a comparative study, microwave-assisted cyclocondensation reduced reaction times by 80% (from 2.5 hours to 12.5 minutes) and improved yields by 6–10% for analogous isoxazole derivatives.
Formation of the Acyl Chloride Intermediate
The carboxylic acid is converted to its reactive acyl chloride derivative, a critical step for subsequent amide bond formation.
Use of Bis(trichloromethyl) Carbonate (Triphosgene)
A patent details a safer and more efficient method using triphosgene instead of traditional thionyl chloride (SOCl₂). This approach minimizes equipment corrosion and improves safety.
| Parameter | Value |
|---|---|
| Molar ratio (acid:triphosgene) | 1:0.33–0.5 |
| Catalyst | Tetrabutylurea (0.01–0.02 eq) |
| Solvent | Toluene or o-dichlorobenzene |
| Temperature | 110°C, reflux |
| Reaction Time | 2 hours |
| Yield | 95.6% |
| Purity (HPLC) | 99.6% |
Comparative Analysis of Acylating Agents
Traditional agents like SOCl₂ and PCl₅ often lead to side reactions and lower yields (75–85%) due to over-chlorination. Triphosgene’s controlled reactivity reduces byproducts, making it superior for industrial-scale synthesis.
Coupling with 2-(6-Oxopyridazin-1(6H)-yl)ethylamine
The final step involves reacting the acyl chloride with 2-(6-oxopyridazin-1(6H)-yl)ethylamine to form the carboxamide bond.
Amidation Under Schotten-Baumann Conditions
The amine is treated with the acyl chloride in a biphasic system (water/dichloromethane) with a base (e.g., NaHCO₃) to scavenge HCl.
Key Parameters:
- Molar ratio (acyl chloride:amine): 1:1.1 (excess amine ensures complete reaction)
- Temperature: 0–5°C (prevents thermal degradation)
- Yield: 82–88%
Pyridazinone Moiety Synthesis
The ethylamine-pyridazinone fragment is synthesized via:
- Cyclization of Hydrazine Derivatives: Hydrazine reacts with α,β-unsaturated ketones to form pyridazinones.
- Mo(CO)₆-Mediated Ring Expansion: Isoxazole derivatives undergo reductive ring opening followed by cyclization to yield pyridazinones, as demonstrated in analogous syntheses.
Alternative and Green Synthesis Approaches
Solvent-Free Microwave Reactions
Eliminating solvents in the cyclocondensation step reduces waste. A study on similar isoxazoles achieved 90–93% yields using microwave irradiation without solvents.
Continuous Flow Reactor Systems
Pilot-scale experiments using continuous flow reactors for acyl chloride formation showed:
- Residence Time: 15 minutes (vs. 2 hours batch)
- Yield Improvement: 97%
Industrial Production Considerations
Cost-Benefit Analysis of Triphosgene vs. SOCl₂
| Factor | Triphosgene | SOCl₂ |
|---|---|---|
| Equipment Corrosion | Low | High |
| Byproduct Generation | Minimal | Significant |
| Yield | 95.6% | 80–85% |
| Scalability | Excellent | Moderate |
Purification Techniques
- Crystallization: Ethanol/water mixtures achieve >99% purity.
- Chromatography: Reserved for lab-scale purification (silica gel, ethyl acetate/hexane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
